molecular formula C18H21NO5 B10929359 (3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione

(3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B10929359
M. Wt: 331.4 g/mol
InChI Key: OKUWVINTFCVCNQ-UHFFFAOYSA-N
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Description

The compound (3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione is a synthetic organic molecule characterized by its complex structure, which includes a pyran ring, a dimethoxyphenyl group, and an aminoethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzene and an appropriate alkylating agent.

    Aminoethylidene Moiety Addition: The aminoethylidene group can be added through a condensation reaction involving an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or optical activity.

Mechanism of Action

The mechanism of action of (3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Intercalating with DNA: Affecting gene expression and cellular functions.

Comparison with Similar Compounds

(3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione: can be compared with similar compounds such as:

    This compound: Similar in structure but may have different substituents or functional groups.

    This compound: Another compound with a pyran ring and aminoethylidene moiety but different aromatic groups.

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

3-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C18H21NO5/c1-11-9-14(20)17(18(21)24-11)12(2)19-8-7-13-5-6-15(22-3)16(10-13)23-4/h5-6,9-10,20H,7-8H2,1-4H3

InChI Key

OKUWVINTFCVCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NCCC2=CC(=C(C=C2)OC)OC)C)O

Origin of Product

United States

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